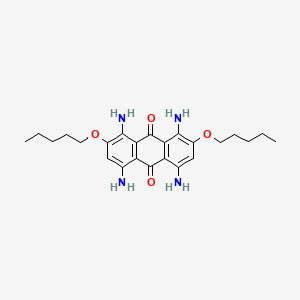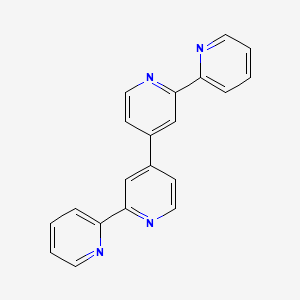
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and an ethoxy group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions usually involve the use of a base such as sodium ethoxide in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy group or the 2,4-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The triazine ring is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dimethylphenyl-1,3,5-triazine: Similar structure but lacks the ethoxy group.
6-Ethoxy-1,3,5-triazine-2,4-dione: Similar structure but lacks the 2,4-dimethylphenyl group.
3-Phenyl-1,3,5-triazine-2,4-dione: Similar structure but lacks both the 2,4-dimethyl and ethoxy groups.
Uniqueness
The presence of both the 2,4-dimethylphenyl group and the ethoxy group in 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione makes it unique compared to other triazine derivatives.
特性
CAS番号 |
63308-69-0 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-6-ethoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H15N3O3/c1-4-19-11-14-12(17)16(13(18)15-11)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,14,15,17,18) |
InChIキー |
HLLGYLPVAQYLDU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=O)N(C(=O)N1)C2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
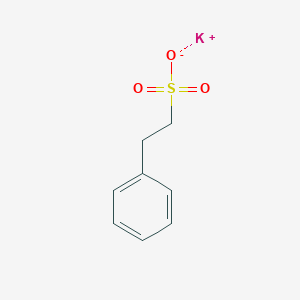
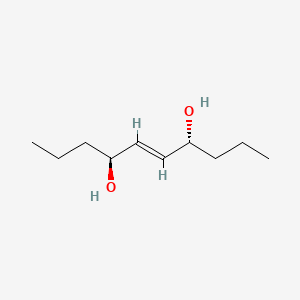
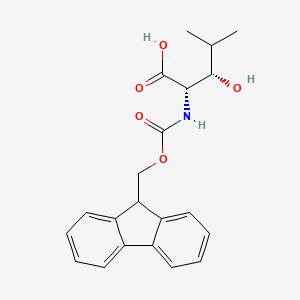
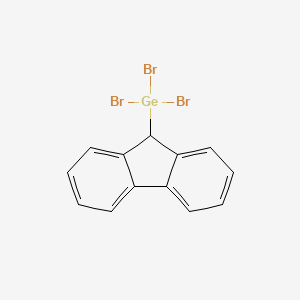
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
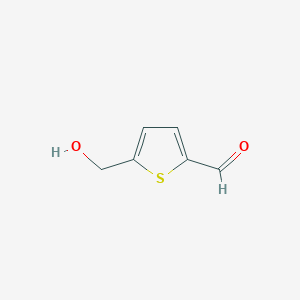

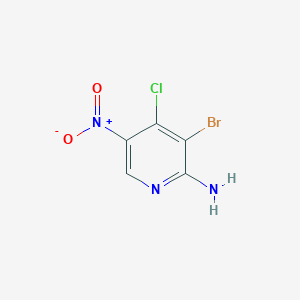
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
